molecular formula C9H12F3NO5 B1426381 1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate CAS No. 76699-09-7

1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate

Cat. No.: B1426381
CAS No.: 76699-09-7
M. Wt: 271.19 g/mol
InChI Key: IKULJLHFWHSYLT-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate is an organic compound with the molecular formula C9H12F3NO5 It is a derivative of malonic acid, where the hydrogen atoms are substituted with diethyl and trifluoroacetamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate can be synthesized through a multi-step process involving the following key steps:

    Formation of Diethyl Malonate: Diethyl malonate is prepared by the esterification of malonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of Trifluoroacetamido Group: The trifluoroacetamido group is introduced by reacting diethyl malonate with trifluoroacetic anhydride and ammonia. This reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large-scale esterification of malonic acid with ethanol using continuous flow reactors.

    Automated Reaction Systems:

    High-Throughput Purification: Use of industrial-scale purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Substitution Reactions: The trifluoroacetamido group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Hydrolysis: Produces diethyl malonate and trifluoroacetamide.

    Substitution: Yields substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Results in oxidized or reduced forms of the compound, respectively.

Scientific Research Applications

1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.

    Molecular Targets: Potential targets include enzymes such as proteases and kinases, which play critical roles in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Diethyl Malonate: A precursor in the synthesis of 1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate, used in organic synthesis.

    Trifluoroacetamide: Another related compound, known for its use in the synthesis of trifluoroacetyl derivatives.

    1,3-Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)propanedioate: A structurally similar compound with different substituents.

Uniqueness

This compound is unique due to the presence of both diethyl and trifluoroacetamido groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

diethyl 2-[(2,2,2-trifluoroacetyl)amino]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO5/c1-3-17-6(14)5(7(15)18-4-2)13-8(16)9(10,11)12/h5H,3-4H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKULJLHFWHSYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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